molecular formula C10H13NOS B14302397 S-Ethyl (4-methylphenyl)carbamothioate CAS No. 121781-91-7

S-Ethyl (4-methylphenyl)carbamothioate

Cat. No.: B14302397
CAS No.: 121781-91-7
M. Wt: 195.28 g/mol
InChI Key: CZXCDNYHYLZEDL-UHFFFAOYSA-N
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Description

S-Ethyl (4-methylphenyl)carbamothioate: is an organic compound belonging to the class of carbamothioates. It is primarily used as a herbicide and is known for its effectiveness in controlling a wide range of weeds. This compound is characterized by its sulfur-containing carbamate structure, which contributes to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl (4-methylphenyl)carbamothioate typically involves the reaction of 4-methylphenyl isothiocyanate with ethyl alcohol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: S-Ethyl (4-methylphenyl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Ethyl (4-methylphenyl)carbamothioate has several applications in scientific research, including:

Mechanism of Action

The herbicidal action of S-Ethyl (4-methylphenyl)carbamothioate involves the inhibition of key enzymes in the target plants. The compound interferes with the synthesis of essential amino acids, leading to the disruption of protein synthesis and ultimately causing the death of the plant. The molecular targets include enzymes involved in the biosynthesis of branched-chain amino acids .

Comparison with Similar Compounds

  • S-Ethyl dipropyl carbamothioate
  • S-Propyl dipropyl carbamothioate
  • S-Ethyl bis(2-methylpropyl)carbamothioate

Comparison: S-Ethyl (4-methylphenyl)carbamothioate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct herbicidal properties. Compared to other carbamothioates, it exhibits higher selectivity and potency against a broader spectrum of weeds. Additionally, its chemical stability and ease of synthesis make it a preferred choice in agricultural applications .

Properties

CAS No.

121781-91-7

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

S-ethyl N-(4-methylphenyl)carbamothioate

InChI

InChI=1S/C10H13NOS/c1-3-13-10(12)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

CZXCDNYHYLZEDL-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)NC1=CC=C(C=C1)C

Origin of Product

United States

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